Topological Polar Surface Area (tPSA) and Hydrogen-Bond Acceptor Count Differentiate from Mono-functional Analog
The target compound possesses a computed tPSA of 92.4 Ų and 4 hydrogen-bond acceptor sites, arising from the integrated pyrazole and phthalimide-dione systems [1]. This contrasts with the simpler analog 2-(1,3-dioxoisoindolin-2-yl)-N-phenylacetamide (CAS 2017-94-9), which has a tPSA of 66.5 Ų and only 3 hydrogen-bond acceptors [2]. The higher tPSA and increased acceptor count of the target compound predictably alter passive permeability and solubility profiles, which are critical parameters in cellular assay performance.
| Evidence Dimension | Topological Polar Surface Area (tPSA) |
|---|---|
| Target Compound Data | 92.4 Ų (computed, PubChem) |
| Comparator Or Baseline | 2-(1,3-dioxoisoindolin-2-yl)-N-phenylacetamide: 66.5 Ų |
| Quantified Difference | +25.9 Ų (39% higher) |
| Conditions | Computed values using standard molecular descriptors (PubChem release 2025.09.15) |
Why This Matters
A tPSA above 90 Ų is associated with reduced passive membrane permeability compared to the <70 Ų analog, making the target compound more suitable for extracellular or cell-surface target campaigns where minimal cellular uptake is desired.
- [1] PubChem. Compound Summary for CID 534418. Computed Descriptors section. National Center for Biotechnology Information. View Source
- [2] PubChem. Compound Summary for CID 44255856: 2-(1,3-dioxoisoindolin-2-yl)-N-phenylacetamide. National Center for Biotechnology Information. View Source
